molecular formula C18H14N2O4 B2698878 4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid CAS No. 564454-53-1

4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid

Cat. No.: B2698878
CAS No.: 564454-53-1
M. Wt: 322.32
InChI Key: QTZVPKUWYHIZBR-UHFFFAOYSA-N
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Description

4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid is a useful research compound. Its molecular formula is C18H14N2O4 and its molecular weight is 322.32. The purity is usually 95%.
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Biological Activity

4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid is a complex organic compound notable for its unique structural features, including a cyano group, a methoxyaniline moiety, and a benzoic acid framework. Its molecular formula is C18H14N2O4C_{18}H_{14}N_{2}O_{4} with a molecular weight of approximately 322.32 g/mol. This compound has garnered attention due to its significant biological activities, particularly in enzyme inhibition and receptor binding studies.

Structural Characteristics

The compound's structure allows for various chemical interactions, making it a subject of interest in both synthetic and biological chemistry. The presence of functional groups such as cyano and methoxyanilino is believed to facilitate interactions with specific enzymes or receptors, influencing various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may have implications in pharmacological applications.
  • Receptor Binding : Interaction studies have demonstrated that this compound can effectively bind to biological targets, influencing enzymatic activities and signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor BindingBinds to various receptors affecting signaling pathways
Cytotoxicity StudiesEvaluated in cancer cell lines with varying results
Proteasome ActivationEnhances proteasome activity linked to aging

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The cyano group and methoxy moiety are key functional groups that can participate in hydrogen bonding or other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways.

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

  • Study on Proteostasis : Research demonstrated that benzoic acid derivatives promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), suggesting potential anti-aging properties due to enhanced protein degradation systems .
  • Cytotoxicity Evaluation : In vitro assays indicated that while some derivatives showed cytotoxic effects on cancer cell lines (e.g., Hep-G2), others demonstrated low toxicity, highlighting the need for further investigation into their therapeutic potential .

Properties

IUPAC Name

4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-16-5-3-2-4-15(16)20-17(21)14(11-19)10-12-6-8-13(9-7-12)18(22)23/h2-10H,1H3,(H,20,21)(H,22,23)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZVPKUWYHIZBR-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.